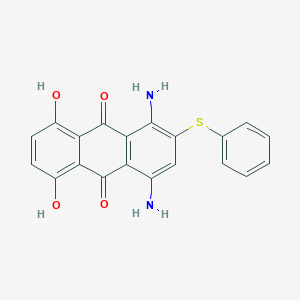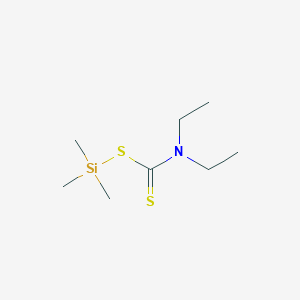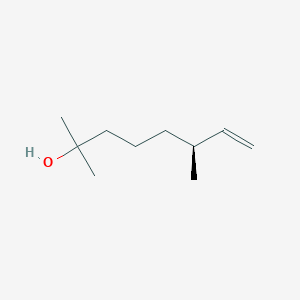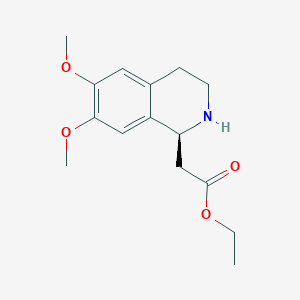
5-Allyl-2-phenoxyanisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Allyl-2-phenoxyanisole is a chemical compound that has gained attention in scientific research due to its potential as an effective insecticide. This compound has been found to have a unique mechanism of action that targets the central nervous system of insects, making it a promising alternative to traditional insecticides. In
Mécanisme D'action
The mechanism of action of 5-Allyl-2-phenoxyanisole involves the inhibition of acetylcholinesterase, an enzyme that is critical for normal nervous system function in insects. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, which causes hyperstimulation of the nervous system and ultimately leads to paralysis and death of the insect.
Biochemical and Physiological Effects:
In addition to its effects on the nervous system, 5-Allyl-2-phenoxyanisole has been found to have other biochemical and physiological effects. Studies have shown that this compound can disrupt the metabolism of insects, leading to decreased energy production and ultimately death. Additionally, 5-Allyl-2-phenoxyanisole has been found to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 5-Allyl-2-phenoxyanisole in lab experiments is its effectiveness against a wide range of insect species. This makes it a versatile tool for studying insect physiology and behavior. However, there are also limitations to its use, including the potential for non-specific effects on other enzymes and the need for careful handling due to its toxicity.
Orientations Futures
There are many potential future directions for research on 5-Allyl-2-phenoxyanisole. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its toxicity. Additionally, there is a need for further studies on the potential use of this compound as an antimicrobial agent and its effects on non-target organisms. Finally, research on the potential use of 5-Allyl-2-phenoxyanisole in the development of new insecticides and antibiotics is an exciting area of exploration.
Méthodes De Synthèse
The synthesis of 5-Allyl-2-phenoxyanisole involves a multi-step process that begins with the reaction of allyl bromide with sodium phenoxyacetate. This reaction produces the intermediate compound, 2-phenoxyallyl acetate, which is then reacted with anisole in the presence of a base catalyst to yield 5-Allyl-2-phenoxyanisole. This synthesis method has been optimized to produce high yields of pure compound with minimal impurities.
Applications De Recherche Scientifique
5-Allyl-2-phenoxyanisole has been extensively studied for its potential as an insecticide. It has been found to be effective against a wide range of insect species, including mosquitoes, flies, and beetles. Additionally, this compound has shown promise as an environmentally friendly alternative to traditional insecticides, as it has a low toxicity to mammals and other non-target organisms.
Propriétés
Numéro CAS |
18738-93-7 |
|---|---|
Nom du produit |
5-Allyl-2-phenoxyanisole |
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
240.3 g/mol |
Nom IUPAC |
2-methoxy-1-phenoxy-4-prop-2-enylbenzene |
InChI |
InChI=1S/C16H16O2/c1-3-7-13-10-11-15(16(12-13)17-2)18-14-8-5-4-6-9-14/h3-6,8-12H,1,7H2,2H3 |
Clé InChI |
JXCFPQRFQYEEGF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=CC(=C1)CC=C)OC2=CC=CC=C2 |
Autres numéros CAS |
18738-93-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




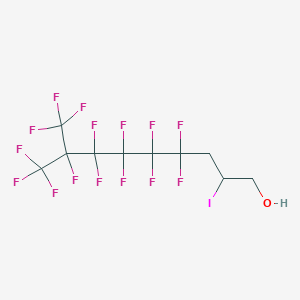
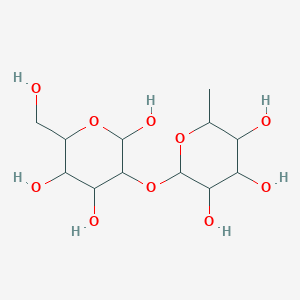
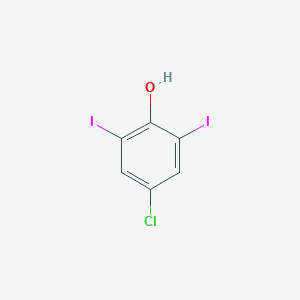
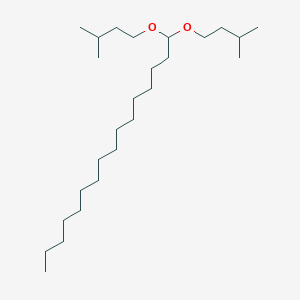




![Dibenz[b,e][1,4]oxazepine-5(11H)-ethanamine, N,N-dimethyl-](/img/structure/B102102.png)
